molecular formula C8H12N2O B13151124 5-Methoxy-2,4,6-trimethylpyrimidine

5-Methoxy-2,4,6-trimethylpyrimidine

Cat. No.: B13151124
M. Wt: 152.19 g/mol
InChI Key: BPJRLNTYRPVKAA-UHFFFAOYSA-N
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Description

5-Methoxy-2,4,6-trimethylpyrimidine is a substituted pyrimidine derivative characterized by a methoxy group at position 5 and methyl groups at positions 2, 4, and 4. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-stacking interactions.

Properties

IUPAC Name

5-methoxy-2,4,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-8(11-4)6(2)10-7(3)9-5/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJRLNTYRPVKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination and Methylation Approach

One prominent method involves the chlorination of pyrimidine derivatives followed by methylation and methoxy substitution:

  • Starting Material: 2,4,6-trihydroxypyrimidine derivatives or 2,4,6-trihydroxy-5-methoxypyrimidine.
  • Chlorination: Using phosphorus oxychloride or phosphorus trichloride to introduce chlorine atoms at specific positions, notably at carbons 2, 4, and 6.
  • Methylation: Alkylation of the pyrimidine ring with methylating agents such as methyl iodide or dimethyl sulfate to introduce methyl groups at positions 2, 4, and 6.
  • Methoxylation: Introduction of the methoxy group at position 5, often via nucleophilic substitution using methanol in the presence of acid catalysts or via methylation of the hydroxyl group.

Reaction Conditions:

Step Reagents Temperature Duration Notes
Chlorination Phosphorus oxychloride or phosphorus trichloride 70–100°C 2–6 hours Controlled addition to prevent over-chlorination
Methylation Methyl iodide or dimethyl sulfate Room temperature to 50°C Variable Requires inert atmosphere to prevent side reactions
Methoxylation Methanol with acid catalyst Reflux (~65°C) Several hours Ensures substitution at position 5

Cyclization of Precursors

Another approach involves synthesizing a pyrimidine core via cyclization reactions:

  • Precursor: 4,6-dihydroxy-5-methoxypyrimidine sodium salt.
  • Cyclization: Reaction with phosphorus trichloride induces ring closure and substitution, yielding the desired compound.

Reaction conditions:

Step Reagents Temperature Duration Notes
Cyclization Phosphorus trichloride 110–120°C 2–6 hours Reflux with stirring
Purification Recrystallization from ethanol Room temperature - Purifies the compound with high yield

Industrial Production Methods

The industrial synthesis emphasizes large-scale chlorination and methylation:

  • Chlorination: Using phosphorus oxychloride with controlled temperature to produce chlorinated pyrimidine intermediates.
  • Substitution and Methylation: Employing methylating agents and nucleophilic substitution under optimized conditions to ensure high yield and purity.

Example Process Flow:

Step Description Conditions
Chlorination Conversion of pyrimidine derivatives to chlorinated intermediates 25–100°C, 2–5 hours
Quenching Addition of water, extraction Ice-water bath, organic solvent extraction
Purification Recrystallization or distillation Organic solvent washes, drying over sodium sulfate

Key Research Data and Reaction Schemes

Reaction Step Reagents Conditions Outcome
Chlorination Phosphorus oxychloride 25–100°C 2,4,6-Trichloropyrimidine intermediates
Methylation Dimethyl sulfate or methyl iodide Reflux Methylated pyrimidine derivatives
Methoxylation Methanol, acid catalyst Reflux 5-Methoxy substitution at position 5

Data Tables Summarizing Synthesis Parameters

Parameter Range Typical Values References
Reaction Temperature 25–120°C 70–100°C ,,
Reaction Time 2–6 hours 3–4 hours ,
Reagents Phosphorus oxychloride, methylating agents As specified ,,
Purification Method Recrystallization, distillation Ethanol, organic solvents ,,

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2,4,6-trimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products:

    Oxidation: Pyrimidine oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Methoxy-2,4,6-trimethylpyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry .

Biology and Medicine: Pyrimidine derivatives, including 5-Methoxy-2,4,6-trimethylpyrimidine, have shown potential in various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being investigated for their therapeutic potential in treating diseases like cancer and infections .

Industry: In the industrial sector, 5-Methoxy-2,4,6-trimethylpyrimidine is used in the production of agrochemicals and materials. Its derivatives are employed as intermediates in the synthesis of herbicides, fungicides, and other agricultural chemicals .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,4,6-trimethylpyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. By inhibiting this enzyme, the compound can interfere with cell proliferation and exhibit anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Comparisons

4,6-Dichloro-5-methoxypyrimidine
  • Structure : Chlorine atoms at positions 4 and 6, methoxy at position 3.
  • Key Features :
    • Planar pyrimidine ring with a methoxy group deviating by 1.082 Å from the plane .
    • Short Cl–N contacts (3.094–3.100 Å) stabilize the crystal lattice via halogen bonding .
  • Comparison :
    • Chlorine substituents increase electronegativity and reactivity in nucleophilic substitution compared to methyl groups in 5-Methoxy-2,4,6-trimethylpyrimidine.
    • Higher melting point (313–315 K) due to stronger intermolecular forces (Cl···N interactions) vs. trimethylpyrimidine’s lower crystallinity .
2,4,6-Trichloro-5-methoxypyrimidine
  • Structure : Chlorines at positions 2, 4, and 6; methoxy at position 5.
  • Key Features :
    • Molecular weight: 213.45 g/mol (vs. ~179–194 g/mol for dichloro or trimethyl analogues) .
  • Comparison: Trichloro substitution enhances steric hindrance and electron-withdrawing effects, making it less lipophilic than the trimethyl analogue.
2-Amino-4,6-dichloro-5-methoxypyrimidine
  • Structure: Amino group at position 2, chlorines at 4 and 6, methoxy at 5.
  • Key Features: Molecular weight: 194.02 g/mol; hydrogen-bonding capability via the amino group .
  • Comparison: Amino group enables participation in H-bonding, improving solubility in polar solvents vs. the hydrophobic trimethyl derivative. Potential for targeting enzymes (e.g., dihydrofolate reductase) due to H-bond donor/acceptor properties .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Physical Properties
5-Methoxy-2,4,6-trimethylpyrimidine 2,4,6-CH₃; 5-OCH₃ ~178 (estimated) High lipophilicity; low crystallinity
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl; 5-OCH₃ 179.00 Mp 313–315 K; planar crystal structure
2,4,6-Trichloro-5-methoxypyrimidine 2,4,6-Cl; 5-OCH₃ 213.45 Reactive intermediate; halogen bonding
2-Amino-4,6-dichloro-5-methoxypyrimidine 2-NH₂; 4,6-Cl; 5-OCH₃ 194.02 Soluble in polar solvents; H-bonding

Research Findings and Trends

  • Crystal Engineering : Chloro-pyrimidines exhibit robust halogen bonding for crystal lattice stabilization, while trimethyl derivatives prioritize steric bulk over directional interactions .
  • Drug Design : Methoxy and methyl groups balance lipophilicity and metabolic stability, as seen in GW2580 derivatives for PET imaging .
  • Safety Profiles : Methoxypyrimidines with thio or chloro substituents show hazards (e.g., H302, H315), whereas trimethyl derivatives may pose lower acute toxicity .

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